molecular formula C13H23N B11768716 2,3,5-Tripropyl-1H-pyrrole

2,3,5-Tripropyl-1H-pyrrole

Cat. No.: B11768716
M. Wt: 193.33 g/mol
InChI Key: MZXIFROELVCKRN-UHFFFAOYSA-N
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Description

2,3,5-Tripropyl-1H-pyrrole is an organic compound belonging to the pyrrole family, characterized by a five-membered ring structure with nitrogen as a heteroatom. This compound is notable for its three propyl groups attached at the 2, 3, and 5 positions of the pyrrole ring. Pyrroles are significant in organic chemistry due to their presence in various natural products and their utility in synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-Tripropyl-1H-pyrrole can be achieved through several methods. One common approach involves the reaction of terminal alkynes with nitriles in the presence of a catalyst such as Cp2TiCl2 and EtAlCl2. This multicomponent reaction yields 2,3,5-substituted pyrroles with varying yields depending on the specific reactants and conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3,5-Tripropyl-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur at the nitrogen atom or the carbon atoms of the pyrrole ring, typically using alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of pyrrole-2,3,5-tricarboxylic acid derivatives.

    Reduction: Formation of 2,3,5-tripropyl-1H-pyrrolidine.

    Substitution: Formation of N-alkyl or N-acyl derivatives of this compound.

Scientific Research Applications

2,3,5-Tripropyl-1H-pyrrole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,5-Tripropyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2,3,5-Triphenyl-1H-pyrrole: Similar structure but with phenyl groups instead of propyl groups.

    2,3,5-Trimethyl-1H-pyrrole: Similar structure but with methyl groups instead of propyl groups.

    2,3,5-Trisubstituted pyrroles: General class of compounds with various substituents at the 2, 3, and 5 positions.

Uniqueness

2,3,5-Tripropyl-1H-pyrrole is unique due to its specific propyl substitutions, which confer distinct chemical and physical properties compared to other pyrrole derivatives.

Properties

Molecular Formula

C13H23N

Molecular Weight

193.33 g/mol

IUPAC Name

2,3,5-tripropyl-1H-pyrrole

InChI

InChI=1S/C13H23N/c1-4-7-11-10-12(8-5-2)14-13(11)9-6-3/h10,14H,4-9H2,1-3H3

InChI Key

MZXIFROELVCKRN-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C(N1)CCC)CCC

Origin of Product

United States

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